molecular formula C6H14O2 B147014 2,5-Hexanediol CAS No. 2935-44-6

2,5-Hexanediol

Cat. No. B147014
CAS RN: 2935-44-6
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-UHFFFAOYSA-N
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Description

2,5-Hexanediol (2,5-HD) is a neurotoxic γ-diketone metabolite of industrial solvents such as n-hexane and methyl n-butyl ketone. It is known to interact with axonal components, possibly through covalent binding, which can lead to neurotoxicity. The compound has been studied for its effects on neural tissue and immunocompetence, as well as its potential to form substituted pyrrole adducts through reactions with primary amines .

Synthesis Analysis

2,5-Hexanediol can be synthesized from biomass resources, as demonstrated by the conversion of dimethyl furane using a highly efficient biphasic system. This system utilizes mineral acids in the aqueous phase as hydrolysis catalysts, with the reaction occurring at the interface between the aqueous and organic phases. The organic phase continuously extracts the in-situ produced 2,5-hexanedione to prevent oligomerization side reactions, achieving a yield of up to 99% . Additionally, enantiopure (2S,5S)-hexanediol can be obtained through bakers' yeast-mediated reduction of 2,5-hexanedione, with a dehydrogenase from Saccharomyces cerevisiae identified as the key enzyme responsible for this reduction .

Molecular Structure Analysis

The crystal structure of 2,5-dimethyl-2,5-hexanediol tetrahydrate has been determined, revealing a monoclinic structure with layers of hydrogen-bonded hydroxyl and water molecules alternating with layers of hydrocarbon chains. This structure is characterized by puckered sheets of edge-sharing pentagons, with the hydrocarbon chains aligned parallel and spaced further apart compared to long-chain hydrocarbons and fatty acids .

Chemical Reactions Analysis

2,5-Hexanediol undergoes various chemical reactions, including the formation of substituted pyrrole adducts when incubated with primary amines under physiological conditions. This reaction is extended to other γ-diketones, but not to β-diketones like 2,4-hexanedione, which do not form pyrroles. The structure of the pyrrole derivative has been confirmed by mass and IR spectroscopy . Furthermore, intramolecular dehydration of chiral 2,5-hexanediol to cis-2,5-dimethyltetrahydrofuran has been studied, showing high selectivity and indicating that the dehydration proceeds mainly via an SN2 pathway in high-temperature liquid water .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-hexanediol have been investigated, including its partitioning behavior in high-pressure liquid phases of the (ethene + water + 2-propanol) system. Experimental data and modeling results have been reported for the partitioning of 2,5-hexanediol and its structurally similar biomolecule, 2,5-hexanedione, at different temperatures and pressures . Additionally, the formation of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and proteins has been characterized, providing insights into the potential mechanisms of 2,5-HD neuropathy .

Scientific Research Applications

Immunocompetence Impacts

  • A study by Kannan et al. (1985) demonstrated that 2,5-Hexanediol impairs immunocompetence in mice. This impairment was evidenced by marked reductions in lymphoid organ weights, histological abnormalities in thymus, spleen, and adrenal glands, along with reductions in immune function tests such as delayed hypersensitivity reactions and resistance to endotoxin shock (Kannan, Singh, Goel, & Shanker, 1985).

Neurotoxicity Research

  • Bäckström and Collins (1987) investigated the neurotoxic effects of 2,5-Hexanediol in rats, revealing signs of central and peripheral neuropathy. Their study used immunohistochemical techniques with monoclonal antibodies to explore axonal changes, emphasizing the neurotoxicity of 2,5-Hexanediol (Bäckström & Collins, 1987).

Partitioning in Liquid Phases

  • Research by Freitag, Tůma, and Maurer (2007) focused on the partitioning of 2,5-Hexanediol in high-pressure liquid phases of the ethene, water, and 2-propanol system. This study provided insights into the behavior of 2,5-Hexanediol in different solvents, which is crucial for understanding its application in various scientific fields (Freitag, Tůma, & Maurer, 2007).

Biosynthesis for Fine Chemicals

  • A study by Müller et al. (2010) explored the biosynthesis of enantiopure (2S,5S)-hexanediol using a dehydrogenase from Saccharomyces cerevisiae, highlighting its potential as a building block for fine chemicals and pharmaceuticals. This innovative approach resulted in a high conversion yield and productivity, demonstrating the versatility of 2,5-Hexanediol in industrial applications (Müller, Katzberg, Bertau, & Hummel, 2010).

Surface Tension Studies

  • The study by Romero et al. (2007) measured the surface tension of aqueous solutions of 2,5-Hexanediol and related compounds. These measurements, important in physical chemistry and materials science, provide valuable information on the interaction of 2,5-Hexanediol with water and its effects on water structure (Romero, Páez, Miranda, Hernández, & Oviedo, 2007).

Safety And Hazards

When handling 2,5-Hexanediol, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

hexane-2,5-diol
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InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3
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InChI Key

OHMBHFSEKCCCBW-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC(C)O)O
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Molecular Formula

C6H14O2
Record name 2,5-HEXANEDIOL
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DSSTOX Substance ID

DTXSID50871000
Record name 2,5-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID.
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Boiling Point

216 °C
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Flash Point

101 °C
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Solubility

Solubility in water: freely soluble
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Density

Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.1
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Product Name

2,5-Hexanediol

CAS RN

2935-44-6
Record name 2,5-Hexanediol
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Melting Point

43 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
CM Romero, MS Páez, JA Miranda, DJ Hernández… - Fluid Phase …, 2007 - Elsevier
Surface tension of aqueous solutions of 1,2-hexanediol (1,2HD), 1,5-hexanediol (1,5HD), 1,6-hexanediol (1,6HD), and 2,5-hexanediol (2,5HD) was measured as a function of …
Number of citations: 45 www.sciencedirect.com
K Kannan, KP Singh, SK Goel, R Shanker - Environmental research, 1985 - Elsevier
A preliminary study on immunotoxicologic evaluation of 2,5-hexanediol (one of the principal metabolites of n-hexane), involving multiple immunological parameters, was carried out in …
Number of citations: 16 www.sciencedirect.com
Z Guo, X Hu, G Fang, S Shao, A Guo, H Liang - Thermochimica acta, 2012 - Elsevier
The dilution enthalpies of four chiral diols, namely (2S,4S)-(+)-2,4-pentanediol vs (2R,4R)-(−)-2,4-pentanediol and (2S,5S)-(+)-2,5-hexanediol vs (2R,5R)-(−)-2,5-hexanediol in …
Number of citations: 11 www.sciencedirect.com
CM Romero, MS Páez, JC Arteaga, MA Romero… - The Journal of Chemical …, 2007 - Elsevier
Excess molar volumes V m E and partial molar volumes V 2 have been determined from density measurements for dilute aqueous solutions of 1,2-hexanediol, 1,5-hexanediol, 1,6-…
Number of citations: 32 www.sciencedirect.com
GA Jeffrey, MS Shen - The Journal of Chemical Physics, 1972 - pubs.aip.org
The crystal structure of 2,5‐dimethyl‐2,5‐hexanediol tetrahydrate, C 8 H 18 O 2 · 4 H 2 O , has been determined at room temperature from diffractometer data with MoKα radiation. The …
Number of citations: 31 pubs.aip.org
MJ Kim, IS Lee, N Jeong, YK Choi - The Journal of Organic …, 1993 - ACS Publications
Materials and Methods. 2, 5-Hexanediol, 3-hexyne-2, 5-diol, vinyl acetate, tosyl chloride, and anhydrous ethylene glycol were obtained from Aldrich. Lipase AK from Pseudomonas sp.(…
Number of citations: 49 pubs.acs.org
MB Abou-Donia, HAM Makkawy, DG Graham - Toxicology and Applied …, 1982 - Elsevier
The sensitivity of the hen to neurotoxicity produced by po and ip administration of n-hexane, methyl n-butyl ketone (MnBK), 2,5-hexanediol (2,5-HDOH), and 2,5-hexanedione (2,5-HD) …
Number of citations: 64 www.sciencedirect.com
A Yamaguchi, N Hiyoshi, O Sato, M Shirai - ACS Catalysis, 2011 - ACS Publications
Intramolecular dehydration of chiral 2,5-hexanediol, (2R,5R)-(−)-2,5-hexanediol (2R,5R-HDO) or (2S,5S)-(+)-2,5-hexanediol (2S,5S-HDO), to cis-2,5-dimethyltetrahydrofuran (cis-2,5-…
Number of citations: 25 pubs.acs.org
J Haberland, W Hummel, T Daussmann… - … process research & …, 2002 - ACS Publications
A new continuous production process has been developed for optically active pure (2R,5R)-hexanediol. The process uses resting whole cells of Lactobacillus kefir DSM 20587 as a …
Number of citations: 68 pubs.acs.org
G Caron, RJ Kazlauskas - Tetrahedron: Asymmetry, 1994 - Elsevier
Enantiomerically pure diols with C 2 symmetry such as 23-butanediol, 1, 2,4-pentanediol, 2, and 2,5-hexanediol, 3, are useful chiral auxiliaries, but they are expensive because …
Number of citations: 36 www.sciencedirect.com

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